

# Validating the Structure of 3-Bromo-5-phenoxyppyridine: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: **3-Bromo-5-phenoxyppyridine**

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This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of **3-Bromo-5-phenoxyppyridine**. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm its molecular framework. For comparative analysis, we include data for two structurally related alternatives: 3,5-dibromopyridine and 3-phenoxyppyridine. This document is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Bromo-5-phenoxyppyridine** and its structural analogs. The data for **3-Bromo-5-phenoxyppyridine** is predicted based on established spectroscopic principles and comparison with the alternatives, while the data for the alternatives is based on experimental findings.

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3-Bromo-5-phenoxyppyridine	~8.35	d	~2.0	H-2
~8.25	d	~2.0		H-6
~7.50	t	~2.0		H-4
~7.40	t	~7.8		Phenyl H (meta)
~7.20	t	~7.4		Phenyl H (para)
~7.05	d	~7.8		Phenyl H (ortho)
3,5-Dibromopyridine	8.61	d	2.0	H-2, H-6[1]
8.01	t	2.0		H-4[1]
3-Phenoxyppyridine	~8.40	m	-	H-2, H-6
~7.45-7.20	m	-		Phenyl H & H-4, H-5

Table 2:  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
3-Bromo-5-phenoxyppyridine	~156.0	C-O (Py)
~155.8		C-O (Ph)
~146.0		C-2
~142.0		C-6
~130.0		Phenyl C (meta)
~125.0		Phenyl C (para)
~122.0		C-4
~120.0		Phenyl C (ortho)
~118.0		C-Br
3,5-Dibromopyridine	~150.1	C-2, C-6
~141.6		C-4
~121.3		C-3, C-5
3-Phenoxyppyridine	~157.1	C-O (Py)
~155.9		C-O (Ph)
~143.2		C-2, C-6
~130.0		Phenyl C (meta)
~124.5		Phenyl C (para)
~123.8		C-4, C-5
~119.5		Phenyl C (ortho)

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Compound	Wavenumber (cm <sup>-1</sup> )	Functional Group
3-Bromo-5-phenoxyppyridine	~3100-3000	Aromatic C-H Stretch
~1580-1450	C=C & C=N Ring Stretch	
~1240	Aryl Ether C-O Stretch	
~1100-1000	C-H in-plane bend	
~800-700	C-H out-of-plane bend	
~600-500	C-Br Stretch	
3,5-Dibromopyridine	~3080-3040	Aromatic C-H Stretch[2]
~1560, 1450, 1400	C=C & C=N Ring Stretch[2]	
~1100, 1010	C-H in-plane bend[2]	
~580	C-Br Stretch[2]	
3-Phenoxyppyridine	~3100-3000	Aromatic C-H Stretch
~1580-1470	C=C & C=N Ring Stretch	
~1230	Aryl Ether C-O Stretch	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight ( g/mol )	[M] <sup>+</sup> (m/z)	Key Fragment Ions (m/z)
3-Bromo-5-phenoxyppyridine	C <sub>11</sub> H <sub>8</sub> BrNO	250.09	249/251	170 ([M-Br] <sup>+</sup> ), 142, 93, 77
3,5-Dibromopyridine	C <sub>5</sub> H <sub>3</sub> Br <sub>2</sub> N	236.89	235/237/239	156/158 ([M-Br] <sup>+</sup> ), 77 ([M-2Br] <sup>+</sup> )[3]
3-Phenoxyppyridine	C <sub>11</sub> H <sub>9</sub> NO	171.20	171	142, 93, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean vial. For  $^{13}\text{C}$  NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
- Filtration: Filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter. The sample height in the tube should be approximately 4-5 cm.
- Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.<sup>[4]</sup>
- $^1\text{H}$  NMR Acquisition: A standard one-pulse experiment is typically used. For quantitative results, ensure the relaxation delay ( $d_1$ ) is sufficiently long (at least 5 times the longest  $T_1$  relaxation time).
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.<sup>[5][6]</sup> DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.<sup>[6][7]</sup>
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signals or TMS).

### Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.<sup>[8]</sup>
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.<sup>[8]</sup>

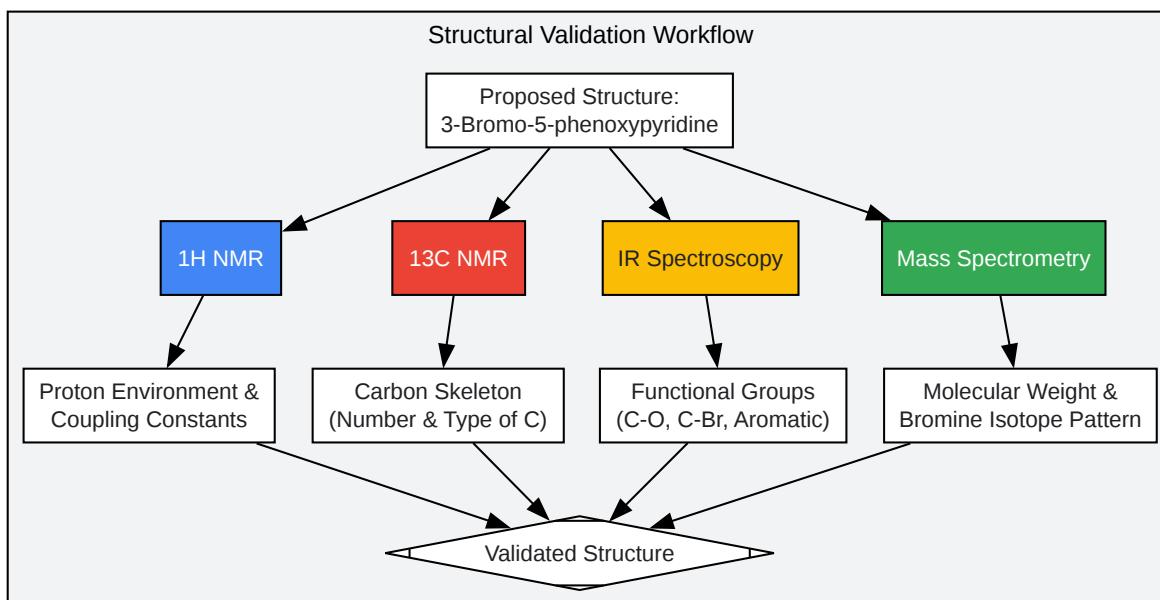
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.[8] Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different frequencies.[9]
- Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Characteristic absorption bands are identified and correlated with specific functional groups in the molecule.[9]

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100  $\mu\text{g/mL}$ ) in a volatile solvent such as methanol or acetonitrile.[10] Ensure the sample is free of non-volatile salts or buffers.[10]
- Introduction and Ionization: Introduce the sample into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[11][12]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).[11][13]
- Detection and Spectrum Generation: A detector records the abundance of ions at each  $m/z$  value. This information is compiled into a mass spectrum, which is a plot of relative intensity versus  $m/z$ .
- Data Interpretation: The peak with the highest  $m/z$  value typically corresponds to the molecular ion ( $[\text{M}]^+$ ), which provides the molecular weight. The fragmentation pattern gives clues about the molecule's structure. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak ( $\text{M}$  and  $\text{M}+2$  peaks in an approximate 1:1 ratio).[14]

## Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **3-Bromo-5-phenoxyypyridine** using the described spectroscopic methods.



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